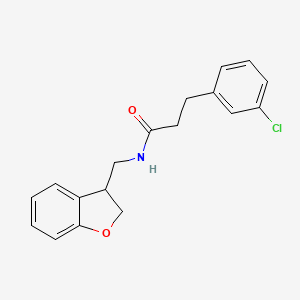
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Glycation End-Products Research
Compounds similar to "4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide" have been studied for their role in forming advanced glycation end-products (AGEs), which are linked to complications in diabetes and some neurodegenerative diseases. Research on methylglyoxal (MG), a precursor to AGEs, provides insights into the enzymatic and nonenzymatic reactions that form these compounds and their implications for health. This area of study is crucial for understanding the biochemical pathways that contribute to chronic disease progression and identifying potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Antitumor Activity
Research on pyrazolopyridine derivatives, which share a similar structural motif with the compound , has revealed their potential antimicrobial and antitumor activities. These compounds have been synthesized and tested against various bacterial strains and cancer cell lines, showcasing the importance of structural features in their biological activity. This highlights the potential for compounds with similar structural bases to serve as lead compounds in the development of new therapeutics (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimycobacterial Agents
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized for their antimycobacterial activity. These compounds demonstrate significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, showcasing the potential for new treatments for tuberculosis. The structural elements critical for activity have been identified, guiding further drug design and synthesis efforts in the quest for more effective antimycobacterial agents (Lv et al., 2017).
Angiotensin II Receptor Antagonism
Compounds containing imidazole rings have been explored for their potential as angiotensin II receptor antagonists. This research is pertinent to the development of antihypertensive medications, demonstrating the diverse therapeutic applications of such molecular frameworks. The discovery of nonpeptide angiotensin II receptor antagonists through the synthesis of N-(biphenylylmethyl)imidazoles highlights the importance of these structures in medicinal chemistry (Carini et al., 1991).
Synthesis and Catalysis
The exploration of new catalytic methods and synthetic pathways is another application of compounds similar to "this compound." For instance, rhodium-carbene complexes have been employed in hydroaminomethylation reactions, demonstrating the utility of such compounds in organic synthesis and the production of biologically active molecules (Ahmed et al., 2007).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-17-4-3-16(11-18(17)26-2)12-21-19(24)23-8-5-15(6-9-23)13-22-10-7-20-14-22/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMVRZFUSCTGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)
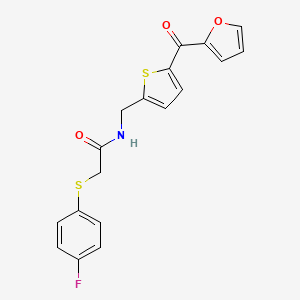

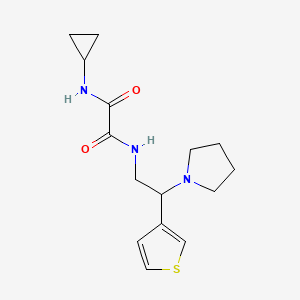
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
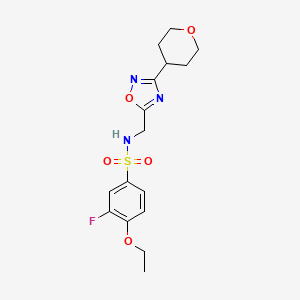
![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)
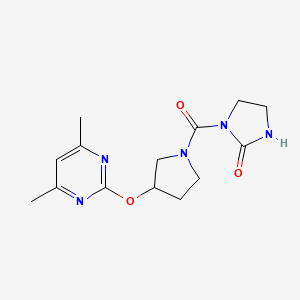

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)


